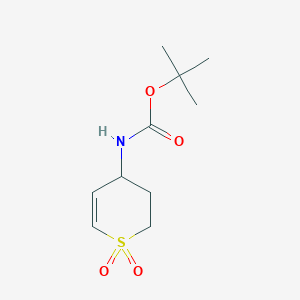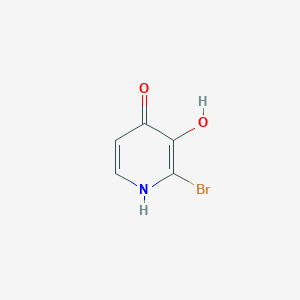
2-Bromopyridine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-3,4-diol is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and hydroxyl groups at the third and fourth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridine-3,4-diol typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-dihydroxypyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form 3,4-dihydroxypyridine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydroxy-2-pyridone or 3,4-dihydroxy-2-pyridinecarboxylic acid.
Reduction: Formation of 3,4-dihydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromopyridine-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3,4-diol involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3,4-diol: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyridine-4,5-diol: Bromine atom at a different position on the pyridine ring.
2-Iodopyridine-3,4-diol: Iodine atom instead of bromine.
Uniqueness
2-Bromopyridine-3,4-diol is unique due to the specific positioning of the bromine atom and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H4BrNO2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H,7,8) |
InChI Key |
DEGZOKILIHNPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


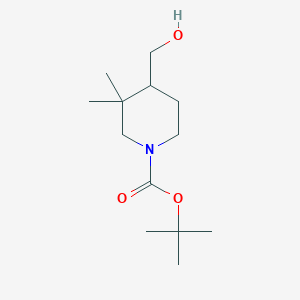


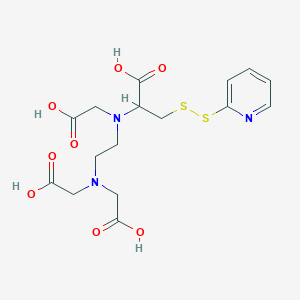
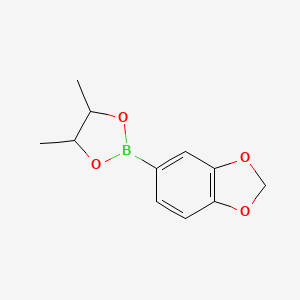
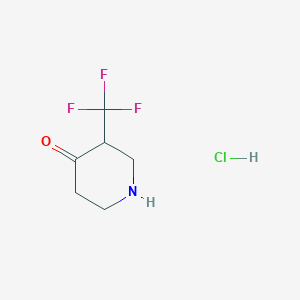
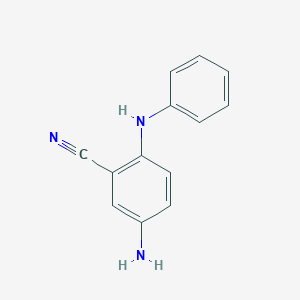
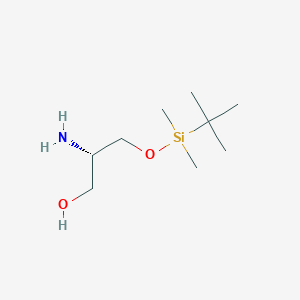
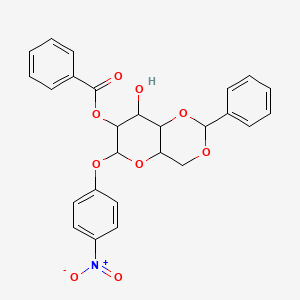

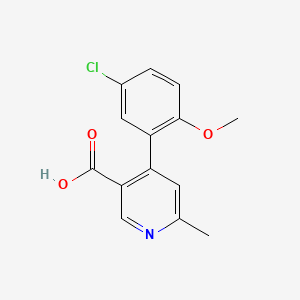
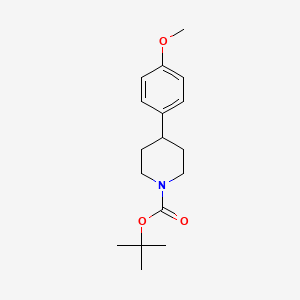
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
